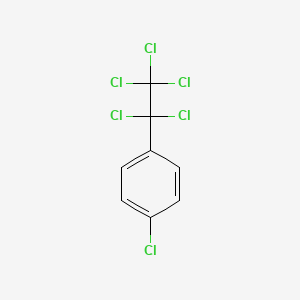
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is an organic compound characterized by a benzene ring substituted with a chloro group and a pentachloroethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene typically involves the chlorination of 4-ethylbenzene. The process includes multiple steps of chlorination under controlled conditions to achieve the desired substitution pattern. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the chlorination process.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is conducted in large reactors with precise temperature and pressure control to maintain consistency and efficiency.
化学反応の分析
Types of Reactions: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: This compound can undergo nucleophilic aromatic substitution reactions, where the chloro group is replaced by a nucleophile.
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, such as nitration and sulfonation.
Reduction: The compound can be reduced under specific conditions to form less chlorinated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of heat.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives where the chloro group is replaced by other functional groups.
Electrophilic Substitution: Products include nitro or sulfonic acid derivatives of the benzene ring.
Reduction: Products include partially or fully dechlorinated benzene derivatives.
科学的研究の応用
1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene involves its interaction with nucleophiles and electrophiles. The chloro and pentachloroethyl groups influence the reactivity of the benzene ring, making it susceptible to nucleophilic and electrophilic attacks. The molecular targets and pathways involved depend on the specific reactions and conditions under which the compound is used.
類似化合物との比較
- 1-Chloro-4-(1-chloro-2-methylpropyl)benzene
- 1-Chloro-4-(chloromethyl)benzene
- 1-Chloro-4-(trifluoromethyl)benzene
Comparison: 1-Chloro-4-(1,1,2,2,2-pentachloroethyl)benzene is unique due to the presence of the pentachloroethyl group, which significantly alters its chemical properties compared to other similar compounds. This substitution pattern affects its reactivity, making it more versatile in various chemical reactions and applications.
特性
CAS番号 |
830-39-7 |
|---|---|
分子式 |
C8H4Cl6 |
分子量 |
312.8 g/mol |
IUPAC名 |
1-chloro-4-(1,1,2,2,2-pentachloroethyl)benzene |
InChI |
InChI=1S/C8H4Cl6/c9-6-3-1-5(2-4-6)7(10,11)8(12,13)14/h1-4H |
InChIキー |
SPCOQYQEUMJGBW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(C(Cl)(Cl)Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


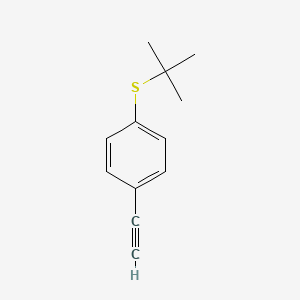
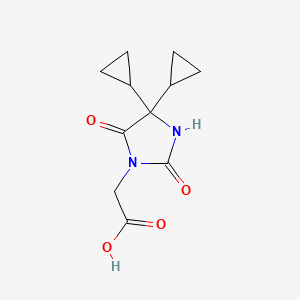
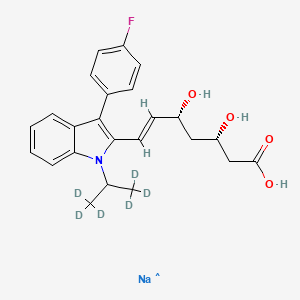
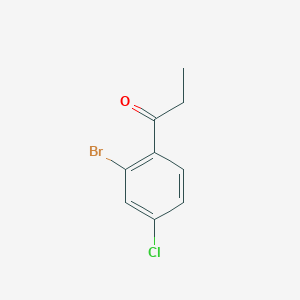

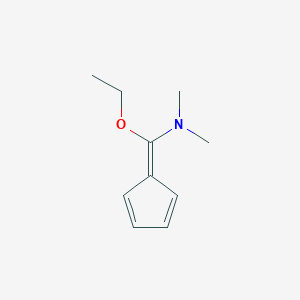

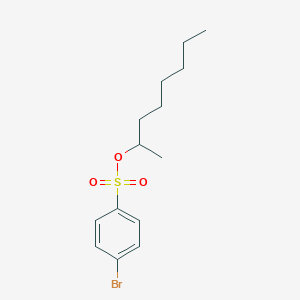
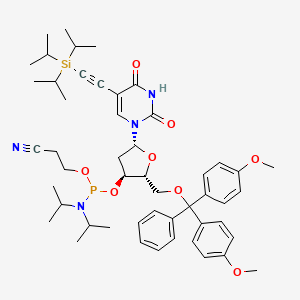
![Spiro[2.2]pent-1-ene](/img/structure/B14750890.png)
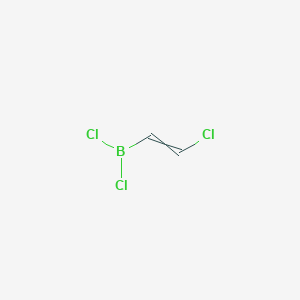
![2-fluoro-N-[(2S)-1-[1-(1H-indazol-5-yl)-3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-3-methyl-1-oxobutan-2-yl]-5-(trifluoromethyl)benzamide](/img/structure/B14750896.png)
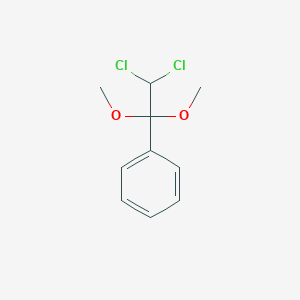
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B14750904.png)
